

# (R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride physical and chemical properties

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## Compound of Interest

**Compound Name:** (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride

**Cat. No.:** B578465

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An In-depth Technical Guide on **(R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride**

## Abstract

**(R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride** is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, particularly the trifluoromethyl group and the chiral center, make it a valuable building block for the synthesis of complex, biologically active molecules. This document provides a comprehensive overview of its physical and chemical properties, available experimental methodologies, and its role in the development of therapeutic agents, particularly those targeting the central nervous system (CNS).

## Core Physical and Chemical Properties

**(R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride** is a synthetic organic compound supplied for research and development purposes.<sup>[1]</sup> While some physical properties like melting and boiling points are not consistently reported in public literature, its key identifiers and safety information are well-documented.

## Quantitative Data Summary

The fundamental properties of the compound are summarized in the table below for quick reference.

Property	Value	Citation(s)
CAS Number	1213630-93-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> ClF <sub>3</sub> N	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	225.64 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
IUPAC Name	(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride	<a href="#">[1]</a> <a href="#">[5]</a>
PubChem CID	45073247	<a href="#">[1]</a> <a href="#">[2]</a>
MDL Number	MFCD11100947	<a href="#">[1]</a>
Storage Temperature	Room temperature, store sealed and dry	<a href="#">[4]</a> <a href="#">[6]</a>
Purity	Typically supplied at ≥95% purity	<a href="#">[7]</a>

## Qualitative Properties

- **Synonyms:** The compound is also known as (R)-1-[3-(Trifluoromethyl)Phenyl]Ethylamine-HCl and (1R)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride.[\[1\]](#)[\[5\]](#)
- **Chemical Structure:** It features a phenyl ring substituted with a trifluoromethyl group at the meta-position and an ethylamine group with a chiral center at the alpha-carbon in the (R)-configuration. The amine is salified with hydrochloric acid.
- **Chemical Stability:** The trifluoromethyl group contributes to the molecule's metabolic stability, a desirable property in drug design.[\[8\]](#) The amine functionality is a key reactive site, allowing for straightforward derivatization to generate libraries of compounds for screening.[\[4\]](#)

## Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the GHS07 pictogram for being a skin, eye, and respiratory irritant.[1]

- Signal Word: Warning[1]
- Hazard Statements:
  - H302: Harmful if swallowed[1]
  - H315: Causes skin irritation[1][5]
  - H319: Causes serious eye irritation[1][5]
  - H335: May cause respiratory irritation[1]
- Precautionary Statements: Standard precautions such as P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) are recommended.[1]

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride** are not readily available in the public domain. However, methodologies for closely related compounds provide a strong basis for its preparation and characterization.

## Synthesis via Asymmetric Bioreduction (Analogous)

A key precursor, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, can be synthesized with high enantiomeric excess (>99.9%) via the whole-cell-catalyzed bioreduction of 3'-(trifluoromethyl)acetophenone.[9] This chiral alcohol can then be converted to the target amine.

Methodology:

- Biocatalyst Preparation: Recombinant E. coli cells expressing a carbonyl reductase are cultivated and harvested.[9]

- **Bioreduction Reaction:** The reduction of 3'-(trifluoromethyl)acetophenone is carried out in a buffered solution (e.g., PBS) at 30°C and 200 rpm.[9] The reaction medium contains the substrate, the E. coli whole cells as the biocatalyst, and a co-substrate for cofactor regeneration.[9]
- **Extraction:** Upon completion, the reaction mixture is extracted twice with an equal volume of ethyl acetate.[9]
- **Analysis:** The resulting organic phase is analyzed to determine product concentration and enantiomeric excess.[9]

## Analytical Methods

The purity and stereochemistry of the final compound are critical. A suite of analytical techniques, commonly applied to its (S)-enantiomer and other analogs, would be appropriate for its characterization.[7]

Protocol for Chiral Gas Chromatography (GC) (Adapted from an Analog):

- **Instrument:** Agilent GC 7820A or equivalent.[9]
- **Column:** Chiral column such as CP-Chirasil-Dex CB.[9]
- **Temperatures:** Injector and detector set to 250°C.[9]
- **Oven Program:** The column temperature is initiated at 115°C, held for 2 minutes, and then ramped to 140°C at a rate of 3°C/min.[9] This method effectively separates the enantiomers of the precursor alcohol and can be adapted for the amine.
- **Other Recommended Techniques:** High-Performance Liquid Chromatography (HPLC) with a chiral column, Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H and <sup>13</sup>C), and Mass Spectrometry (MS) are standard for confirming the structure and purity.[7]

## Biological Activity and Applications

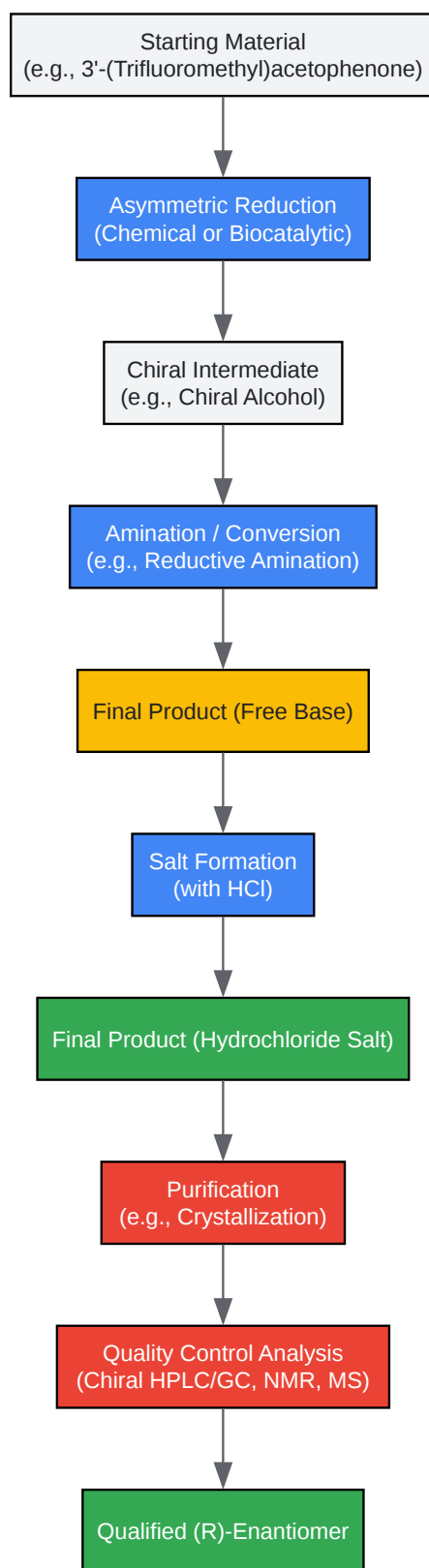
Direct signaling pathway interactions for **(R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride** are not specified in the reviewed literature. Its primary role is as a chiral building block for the synthesis of more complex pharmaceutical agents.[4]

The trifluoromethylphenyl ethanamine scaffold is a key component in various neurologically active compounds. For instance, the related compound (R)-1-[3-(Trifluoromethyl)phenyl]ethanol is a precursor for a neuroprotective agent.[9] This indicates that molecules derived from the target compound likely interact with CNS pathways. The trifluoromethyl group often enhances binding affinity and selectivity for receptors and enzymes.[8] Given its structural similarity to known pharmacophores, it is a valuable intermediate for drugs targeting conditions like depression and anxiety.[8]

## Visualizations

### Logical Workflow for Synthesis and Quality Control

The following diagram illustrates a logical workflow for the synthesis and quality control of a chiral amine like **(R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride**, based on analogous procedures.

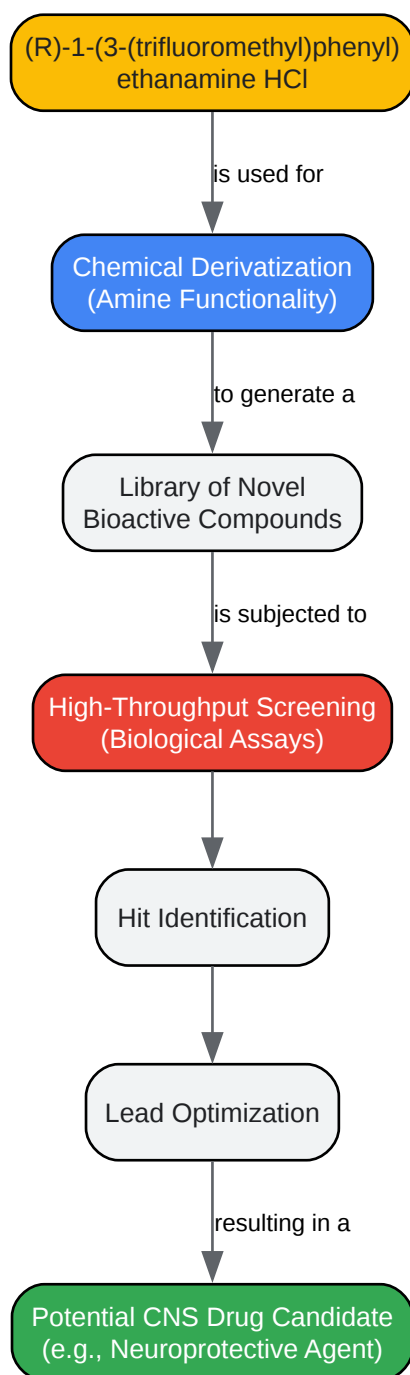


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Caption: General synthesis and quality control workflow for chiral amines.

## Role as a Chiral Building Block in Drug Discovery

This diagram illustrates the logical relationship between the starting chemical and its application in developing targeted therapeutics.



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